molecular formula C10H9NOS B2899715 Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime CAS No. 1383814-81-0

Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime

Cat. No.: B2899715
CAS No.: 1383814-81-0
M. Wt: 191.25
InChI Key: LIVDDLKMWFZTJY-IZZDOVSWSA-N
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Description

Benzo[b]thiophene-3-carboxaldehyde, also known as thianaphthene-3-carboxaldehyde, can be synthesized from 3-methyl-benzo[b]thiophene . It undergoes phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes .


Synthesis Analysis

The synthesis of benzo[b]thiophene-3-carbaldehyde based chalcones has been reported . The reaction of benzo[b]thiophene-3-carbaldehyde with acetophenone in the presence of ethanol as solvent and potassium hydroxide as catalyst, yielded the title chalcones . The structures of both chalcones were established using spectroscopic techniques .


Molecular Structure Analysis

The molecular formula of Benzo[b]thiophene-3-carboxaldehyde is C9H6OS . The molecular weight is 162.21 . The InChI key is WDJLPQCBTBZTRH-UHFFFAOYSA-N .


Chemical Reactions Analysis

Thiophene derivatives have been utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

The physical and chemical properties of Benzo[b]thiophene-3-carboxaldehyde include a melting point of 56.0 to 60.0 °C , a boiling point of 133 °C/4 mmHg , and a maximum absorption wavelength of 302 (EtOH) nm .

Mechanism of Action

The exact mechanism of action of Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime is not fully understood. However, it is believed to exert its effects through the inhibition of key enzymes involved in various biological processes, including DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, while having minimal effects on normal cells. It has also been found to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. Additionally, it has been shown to reduce oxidative stress and inflammation in various cell types.

Advantages and Limitations for Lab Experiments

One of the main advantages of Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime is its broad spectrum of activity against various pathogens. It is also relatively easy to synthesize and can be obtained in large quantities. However, its solubility in water is limited, which may pose challenges in certain experimental settings.

Future Directions

There are several potential future directions for research on Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime. One area of interest is the development of new drugs based on this compound for the treatment of infectious diseases and cancer. Additionally, further studies are needed to elucidate the exact mechanisms of action and potential side effects of this compound. Finally, there is potential for the use of this compound as a tool in the study of various biological processes, including DNA replication and protein synthesis.

Synthesis Methods

The synthesis of Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime can be achieved through a multi-step process involving the reaction of 2-methylbenzoyl chloride with thiophene-2-carboxaldehyde, followed by the addition of hydroxylamine hydrochloride to form the oxime derivative.

Scientific Research Applications

Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs to combat infectious diseases. Additionally, it has been found to possess antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various chronic diseases.

Safety and Hazards

The safety data sheet for a similar compound, 2-Thiophenecarboxaldehyde, indicates that it is a combustible liquid and harmful if swallowed . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to avoid eating, drinking, or smoking when using this product .

Properties

IUPAC Name

(NE)-N-[(2-methyl-1-benzothiophen-3-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c1-7-9(6-11-12)8-4-2-3-5-10(8)13-7/h2-6,12H,1H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVDDLKMWFZTJY-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2S1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2S1)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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